Cas no 3156-23-8 (2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole)

2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole structure
3156-23-8 structure
商品名:2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole
CAS番号:3156-23-8
MF:C15H14N2O
メガワット:238.284463405609
MDL:MFCD00436644
CID:916560
PubChem ID:709499

2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

    • 2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE
    • 2-o-Tolyloxymethyl-1H-benzoimidazole
    • 1-(benzimidazol-2-ylmethoxy)-2-methylbenzene
    • 2-(2-methylphenoxymethyl)-1H-1,3-benzodiazole
    • 2-(2'-Methyl-phenoxymethyl)-benzimidazol
    • AC1LEBFQ
    • AC1Q2GDS
    • Oprea1_358298
    • SureCN3430353
    • 2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole
    • 2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole
    • 2-((o-tolyloxy)methyl)-1H-benzo[d]imidazole
    • SMR000286092
    • F1216-0276
    • Z55692946
    • CHEMBL1454515
    • MLS000677308
    • 3156-23-8
    • 1H-Benzoimidazole, 2-O-tolyloxymethyl-
    • DTXSID70351793
    • STK364416
    • SCHEMBL3430353
    • IFLab1_004999
    • HMS1426D05
    • AKOS000275017
    • BNZRNEVZOMLBKN-UHFFFAOYSA-N
    • HMS2644G09
    • EN300-33681
    • J-018464
    • MDL: MFCD00436644
    • インチ: InChI=1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17)
    • InChIKey: BNZRNEVZOMLBKN-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=CC=C1)OCC2=NC3=C(C=CC=C3)N2

計算された属性

  • せいみつぶんしりょう: 238.110613074g/mol
  • どういたいしつりょう: 238.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33681-0.5g
2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole
3156-23-8 95.0%
0.5g
$175.0 2025-03-21
Life Chemicals
F1216-0276-10g
2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole
3156-23-8 95%+
10g
$1055.0 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-340591-1g
2-[(2-methylphenoxy)methyl]-1H-benzimidazole,
3156-23-8
1g
¥1564.00 2023-09-05
TRC
T887553-25mg
2-o-Tolyloxymethyl-1H-benzoimidazole
3156-23-8
25mg
$ 50.00 2022-06-02
1PlusChem
1P00CAMA-100mg
2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE
3156-23-8 95%
100mg
$140.00 2024-05-06
1PlusChem
1P00CAMA-2.5g
2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE
3156-23-8 95%
2.5g
$684.00 2024-05-06
1PlusChem
1P00CAMA-250mg
2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE
3156-23-8 95%
250mg
$171.00 2024-05-06
A2B Chem LLC
AF72834-1g
2-[(2-Methylphenoxy)methyl]-1h-benzimidazole
3156-23-8 95%
1g
$305.00 2024-04-20
A2B Chem LLC
AF72834-50mg
2-[(2-Methylphenoxy)methyl]-1h-benzimidazole
3156-23-8 95%
50mg
$80.00 2024-04-20
A2B Chem LLC
AF72834-100mg
2-[(2-Methylphenoxy)methyl]-1h-benzimidazole
3156-23-8 95%
100mg
$105.00 2024-04-20

2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole 関連文献

2-(2-methylphenoxy)methyl-1H-1,3-benzodiazoleに関する追加情報

Introduction to CAS No. 3156-23-8: 2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE

The compound CAS No. 3156-23-8, commonly referred to as 2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE, is a fascinating molecule with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug discovery, material synthesis, and advanced chemical engineering.

Benzimidazole, the core structure of this compound, is a heterocyclic aromatic system with two nitrogen atoms in the ring. The presence of a benzimidazole framework often imparts stability and reactivity, making it a valuable component in numerous chemical reactions. The phenoxy group attached to the benzimidazole ring further enhances the molecule's versatility, enabling it to participate in a wide range of chemical transformations.

Recent studies have highlighted the potential of CAS No. 3156-23-8 in the development of novel pharmaceutical agents. Researchers have explored its role as a scaffold for designing bioactive molecules with specific therapeutic properties. For instance, its ability to form hydrogen bonds and interact with biological targets has made it a promising candidate for drug design targeting various diseases, including cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, 2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE has also been investigated for its role in material science. Its unique electronic properties make it suitable for applications in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the precise control of its molecular structure, further expanding its potential in this field.

The synthesis of CAS No. 3156-23-8 involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring the compound's reliability for both academic and industrial applications.

Moreover, the compound's stability under various conditions has been thoroughly studied, revealing its robustness against environmental factors such as temperature and humidity. This makes it an ideal candidate for long-term storage and use in demanding environments.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of CAS No. 3156-23-8. Advanced modeling techniques have allowed scientists to predict its behavior in complex chemical systems, facilitating the design of more efficient synthetic pathways and application strategies.

In conclusion, CAS No. 3156-23-8: 2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE stands as a testament to the ingenuity of modern chemistry. Its diverse applications, coupled with ongoing research advancements, ensure that this compound will continue to play a pivotal role in shaping future innovations across multiple disciplines.

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